2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide
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Overview
Description
2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form an intermediate, which is then further reacted with various reagents to introduce the thiazole and pyrazole rings . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction conditions and kinetics, allowing for the selective acylation and formation of the desired product with high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar benzamide structure but lacks the thiazole and pyrazole rings.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have similar benzamide moieties but different substituents and ring structures.
Uniqueness
2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide is unique due to its combination of thiazole, pyrazole, and benzamide structures, which contribute to its diverse chemical reactivity and potential biological activities. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C21H18N6O2S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzamide |
InChI |
InChI=1S/C21H18N6O2S/c1-12-7-9-14(10-8-12)17-11-30-21(23-17)27-20(29)18(13(2)26-27)25-24-16-6-4-3-5-15(16)19(22)28/h3-11,26H,1-2H3,(H2,22,28) |
InChI Key |
OQXZFYFMHRBOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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